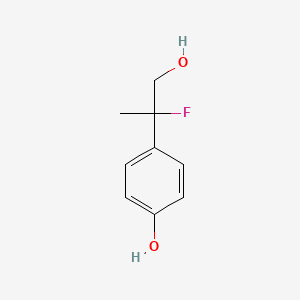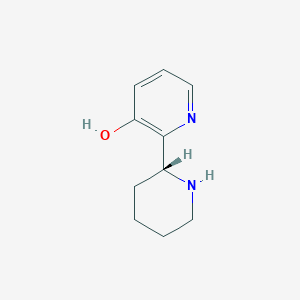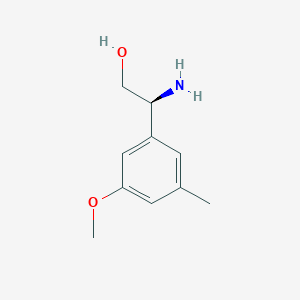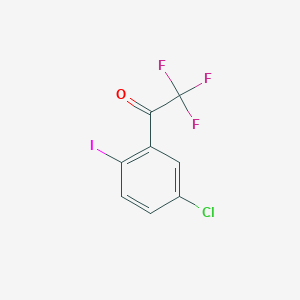
3-(Hydrazinylmethyl)-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydrazinylmethyl)-2-methyl-1H-indole is a heterocyclic compound that features an indole core substituted with a hydrazinylmethyl group at the 3-position and a methyl group at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the hydrazinylmethyl group introduces additional reactivity, making this compound a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-2-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 2-methylindole.
Formylation: The 3-position of 2-methylindole is formylated using a Vilsmeier-Haack reaction to introduce a formyl group.
Hydrazine Addition: The formyl group is then reacted with hydrazine hydrate to form the hydrazinylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(Hydrazinylmethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Halogenated indole derivatives.
科学研究应用
3-(Hydrazinylmethyl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its indole core.
作用机制
The mechanism of action of 3-(Hydrazinylmethyl)-2-methyl-1H-indole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
DNA Intercalation: The indole core can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
2-Methylindole: Lacks the hydrazinylmethyl group, making it less reactive.
3-(Aminomethyl)-2-methyl-1H-indole: Similar structure but with an aminomethyl group instead of hydrazinylmethyl.
3-(Hydrazinylmethyl)-1H-indole: Lacks the methyl group at the 2-position.
Uniqueness
3-(Hydrazinylmethyl)-2-methyl-1H-indole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct reactivity and biological activity. This combination makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
属性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
(2-methyl-1H-indol-3-yl)methylhydrazine |
InChI |
InChI=1S/C10H13N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-5,12-13H,6,11H2,1H3 |
InChI 键 |
UWTPXDWVQIODKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)

![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)

![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)



![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
